molecular formula C21H21Cl2N5O3S B10954654 2,4-dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyrrolidin-1-ylsulfonyl)benzamide

2,4-dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B10954654
M. Wt: 494.4 g/mol
InChI Key: BHISAISHCNJOBT-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-5-(1-pyrrolidinylsulfonyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with dichloro, triazolyl, and pyrrolidinylsulfonyl groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-5-(1-pyrrolidinylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 2,4-dichlorobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Triazole Group: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and aldehydes.

    Sulfonylation: The pyrrolidinylsulfonyl group is added through a sulfonylation reaction using pyrrolidine and sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-5-(1-pyrrolidinylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

2,4-Dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-5-(1-pyrrolidinylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-5-(1-pyrrolidinylsulfonyl)benzamide involves its interaction with specific molecular targets. The triazole ring and sulfonyl group are key functional groups that enable binding to enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(2-methylbenzyl)benzamide: Shares the benzamide core but lacks the triazole and sulfonyl groups.

    1-(2-Methylbenzyl)-1H-1,2,4-triazole: Contains the triazole ring but lacks the benzamide and sulfonyl groups.

Uniqueness

2,4-Dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-5-(1-pyrrolidinylsulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21Cl2N5O3S

Molecular Weight

494.4 g/mol

IUPAC Name

2,4-dichloro-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]-5-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H21Cl2N5O3S/c1-14-6-2-3-7-15(14)12-27-13-24-21(26-27)25-20(29)16-10-19(18(23)11-17(16)22)32(30,31)28-8-4-5-9-28/h2-3,6-7,10-11,13H,4-5,8-9,12H2,1H3,(H,25,26,29)

InChI Key

BHISAISHCNJOBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N4CCCC4

Origin of Product

United States

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